7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one
Übersicht
Beschreibung
AZD 7648 is an inhibitor of DNA-dependent protein kinase (DNA-PK; IC50 = 0.63 nM in an enzyme assay). It is selective for DNA-PK over TTK (IC50 = 5.012 μM), as well as JAK1, JAK2, JAK3, Aurora A, and Aurora B (IC50s = >10 μM for all). AZD 7648 reduces tumor growth in a FaDu ATM KO pharynx cancer mouse xenograft model when administered at doses of 37.5 or 75 mg/kg twice per day and induces tumor regression at these doses when administered in combination with the PARP inhibitor olaparib.
AZD-7648 is a potent and selective DNA-PK inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study focused on the synthesis of new compounds related to this chemical structure, particularly exploring the condensation reactions involving pyran-2-one derivatives and triazoles. The structural elucidation of these compounds was done using various spectroscopic techniques, including NMR and Mass Spectroscopy (Elotmani, El Mahi, & Essassi, 2002).
- Another research provided insights into the synthesis of a novel derivative featuring the triazolo[1,5-a]pyrimidine ring. The compound's structure was characterized by X-ray single crystal diffraction and various spectroscopic methods. Additionally, computational techniques like DFT calculations were employed to analyze the geometrical and spectral data (Lahmidi et al., 2019).
Biological Activities and Applications
- A study explored the antibacterial and anticancer activities of 1,2,4-triazole linked to pyrazole derivatives. The in vitro analysis showed significant antibacterial activity against various strains and potent cytotoxicity against cancer cell lines. The findings underscore the medicinal chemistry potential of fused 1,2,4-triazoles (Mallisetty et al., 2022).
- Another research indicated the use of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds as herbicidal agents. They demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
- Research on 1,2,4-triazolo[1,5-a]pyrimidines linked to various heterocyclic systems indicated their promising potential as cardiovascular agents, particularly for coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Wirkmechanismus
Target of Action
The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
The compound acts as a potent and selective inhibitor of DNA-PK . It binds to the active site of DNA-PK, inhibiting its activity and thereby preventing the repair of DSBs . This leads to an accumulation of DNA damage in the cells, which can result in cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of DNA-PK affects the non-homologous end joining pathway, a common repair process for DSBs . This disruption can lead to genomic instability, triggering oncogenesis and potentially contributing to cancer progression .
Pharmacokinetics
The compound has been shown to have good oral bioavailability and high systemic exposure . In a pharmacokinetic study with rats, it showed an oral bioavailability of 51% with high systemic exposure (AUC) of 1426 ng × h/mL and maximum plasma concentration (Cmax) of 1620 ng/mL .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . It has shown potent activity against various cell lines, and regressions were observed when combined with inducers of DSBs or PARP inhibition .
Eigenschaften
IUPAC Name |
7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(oxan-4-yl)purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-11-7-15-20-10-21-25(15)9-13(11)22-17-19-8-14-16(23-17)26(18(27)24(14)2)12-3-5-28-6-4-12/h7-10,12H,3-6H2,1-2H3,(H,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVSTPEXYIKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2230820-11-6 | |
Record name | AZD-7648 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230820116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-7648 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16834 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-7648 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97A09L5JCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.